DNP-PEG12-acid
Overview
Description
DNP-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a DNP moiety and a carboxylic acid terminal group . DNP is involved in biological applications such as participating in ion transport across membranes .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of this compound is 783.81 . Its formula is C33H57N3O18 . The SMILES representation isO=N+=O)C(N+=O)=C1)[O-]
. Chemical Reactions Analysis
The carboxylic acid in this compound can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 783.8 g/mol .Scientific Research Applications
Lipid Nanoparticles for Drug Delivery : A study by Viger‐Gravel et al. (2018) demonstrated the use of dynamic nuclear polarization (DNP) NMR spectroscopy to structurally characterize lipid nanoparticles (LNPs), which included components like poly(ethylene glycol) (PEG) (Viger‐Gravel et al., 2018). This research is significant for understanding the structural aspects of LNPs in drug delivery systems.
Nanoparticles in Gene Delivery : Kim et al. (2012) investigated the intracellular trafficking of DNA nanoparticles (DNPs) composed of polyethylene glycol linked to poly-l-lysine, finding that they effectively bypass degradative endolysosomal trafficking in human bronchial epithelial cells (Kim et al., 2012). This insight is crucial for enhancing gene delivery efficiency.
CRISPR-Responsive Smart Materials : Gayet et al. (2020) developed CRISPR-responsive hydrogels using polyethylene glycol-DNA (PEG-DNA) for controlled cargo release and diagnostic applications (Gayet et al., 2020). This approach has potential applications in drug delivery and medical diagnostics.
Nanoparticles for Hepatic Drug Delivery : Research by Foerster et al. (2015) highlighted the use of dextran-based nanoparticles (DNP) optionally PEGylated for targeting myeloid cells in the liver (Foerster et al., 2015). These findings suggest the potential of DNP in liver-specific drug delivery.
Gold Nanoparticles in Cancer Cell Imaging : A study by Gao et al. (2012) explored the use of gold nanoparticles modified with thiol-ending polyethylene glycol (PEG-SH) for bioconjugation and application in cancer cell imaging (Gao et al., 2012). This research provides insights into the stability and bioapplications of gold nanoparticles.
Dynamic Nuclear Polarization Enhanced NMR Spectroscopy : Hoffmann et al. (2017) conducted a study on polyethylene glycol (PEG) and related surfactants using dynamic nuclear polarization (DNP) enhanced solid-state NMR spectroscopy, revealing the presence of local molecular motions in the solid state (Hoffmann et al., 2017). This research contributes to understanding the dynamics of PEG in various conditions.
Mechanism of Action
Target of Action
DNP-PEG12-acid is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . The role of this compound is to join two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein .
Mode of Action
This compound enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It contains a DNP moiety and a carboxylic acid terminal group . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .
Biochemical Pathways
The biochemical pathway affected by this compound involves the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTAC molecules, this compound can selectively degrade target proteins .
Pharmacokinetics
It’s known that dnp exhibits significant nonlinear pharmacokinetics, which is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This is achieved by forming PROTAC molecules that exploit the ubiquitin-proteasome system within cells .
Action Environment
The action environment of this compound is within the cellular environment, where it leverages the ubiquitin-proteasome system for protein degradation . The hydrophilic PEG linkers in this compound increase the water solubility of the compound in aqueous media , which may influence its action, efficacy, and stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMXZVXDKCQLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N3O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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